molecular formula C16H26OSi B1344309 Allyl(diisopropyl)(4-methoxyphenyl)silane CAS No. 216107-40-3

Allyl(diisopropyl)(4-methoxyphenyl)silane

Cat. No.: B1344309
CAS No.: 216107-40-3
M. Wt: 262.46 g/mol
InChI Key: SARWQYGUFKUGTK-UHFFFAOYSA-N
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Description

Allyl(diisopropyl)(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C16H26OSi and a molecular weight of 262.47 g/mol It is characterized by the presence of an allyl group, two isopropyl groups, and a 4-methoxyphenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl(diisopropyl)(4-methoxyphenyl)silane typically involves the reaction of allyl chloride with diisopropyl(4-methoxyphenyl)silane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Allyl(diisopropyl)(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Allyl(diisopropyl)(4-methoxyphenyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for applications requiring thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of allyl(diisopropyl)(4-methoxyphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical transformations. The allyl group provides a reactive site for further functionalization, making this compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Allyl(diisopropyl)(4-methoxyphenyl)silane is unique due to the presence of both bulky isopropyl groups and an electron-donating 4-methoxyphenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .

Properties

IUPAC Name

(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWQYGUFKUGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627442
Record name (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216107-40-3
Record name (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the crude chloro(4-methoxyphenyl)diisopropylsilane (54.8 g, 214 mmol, 1.0 equiv.) was added THF (335 mL) via cannula under positive argon pressure. The solution was chilled to 0° C. and treated with allylmagnesiumchloride (128 mL, 256 mmol, 2.0 M in THF, 1.2 equiv.). After 3 h at 0° C., the solution was allowed to warm to 23° C. with stirring overnight. The mixture was treated with NH4Clsat'd (50 mL) and the aqueous layer extracted with ether (3×500 mL). The combined organic extracts were washed with brine, dried (MgSO4), filtered, concentrated in vacuo. The crude material was purified by silica gel chromatography (3-5% EtOAc/hexanes) to yield 52.86 g (94%) of a slightly cloudy, viscous oil. This reagent distills at 130° C. at 500 mtorr as a colorless oil. TLC Rf=0.40 (9:1 Hexanes/EtOAc). IR (film) 2942, 2865, 1630, 1595, 1504, 1463, 1277 cm−1. 1H NMR (500 MHz, CDCl3) δ7.32 (d, 2H, J=6.84, C3-H,C7-H), 6.18 (d, 2H, J=6.84, C4-H, C6-H), 5.82 (q, 1H, J=8.5, 8.5, C15-H), 4.88 (d, 1H, J=17.05, C16-Hb), 4.76 (d, 1H, J=9.77, C16-Ha), 1.82 (d, 2H, J=7.32, C14-H), 1.17 (q, 2H, J=7.3, C8-H, C11-H), 0.94 (d, 6H, J=7.3, C9-H, C10-H), 0.90 (d, 6H, J=7.3, C12-H, C13-H). 13C NMR (125 MHz, CDCl3) δ160.51, 136.48, 135.70, 125.78, 113.78, 113.62, 55.09, 19.34, 18.22, 18.17, 17.68, 11.30. Anal. Calcd for C16H26OSi: C, 73.22; H, 9.98; Si, 10.70.
Quantity
54.8 g
Type
reactant
Reaction Step One
Name
Quantity
335 mL
Type
solvent
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step Two

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